molecular formula C17H27N5O16P2 B1205915 ADP-L-glycero-D-manno-heptose

ADP-L-glycero-D-manno-heptose

Cat. No. B1205915
M. Wt: 619.4 g/mol
InChI Key: KMSFWBYFWSKGGR-XRLZOAFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-L-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose having L-glycero-configuration at the 6-position of the heptose portion. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an this compound(2-).

Scientific Research Applications

Genetics of ADP-Heptose ADP-heptose is a key component in the LPS of Gram-negative bacteria. Mutations affecting the synthesis of glycero-manno-heptose result in altered bacterial virulence and sensitivity to hydrophobic compounds, making these genes and their products potential targets for developing novel antimicrobials (Valvano, 1999).

Mechanism of ADP-L-glycero-D-manno-heptose 6-epimerase Studies on this compound 6-epimerase (AGME) reveal its role in LPS biosynthesis, interconverting ADP-beta-L-glycero-D-manno-heptose with ADP-beta-D-glycero-D-manno-heptose. AGME uses NADP+ cofactor for activity, involving transient oxidation of the substrate (Read et al., 2004).

Chemoenzymatic Synthesis of ADP-D-glycero-beta-D-manno-heptose Chemoenzymatic synthesis methods have been developed for ADP-D-glycero-beta-D-manno-heptose, providing valuable insights into the enzymatic mechanisms and allowing for the study of substrate specificity (Read et al., 2005).

Novel Pathways in Bacterial Glycoprotein Biosynthesis this compound is also found in capsules, O antigens, and in glycan moieties of bacterial cell surface glycoproteins. Its biosynthesis pathways have been elucidated, offering potential targets for antimicrobial development (Valvano et al., 2002).

properties

Molecular Formula

C17H27N5O16P2

Molecular Weight

619.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6+,8+,9-,10-,11+,12-,13+,16+,17?/m0/s1

InChI Key

KMSFWBYFWSKGGR-XRLZOAFQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](CO)O)O)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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